2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy, piperidinyl, and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets 2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide apart is its unique combination of ethoxy, piperidinyl, and thiophenyl groups. This specific arrangement of functional groups can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-ethoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-24-18-10-5-4-9-16(18)20(23)21-15-17(19-11-8-14-25-19)22-12-6-3-7-13-22/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,21,23) |
InChI Key |
AZLSZBSWNZWMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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